![molecular formula C15H16N4O3S B4115987 N-(3,4-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide](/img/structure/B4115987.png)
N-(3,4-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide
Overview
Description
N-(3,4-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide, also known as DPHC, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. DPHC belongs to the class of hydrazinecarbothioamide compounds, which have been shown to possess various biological activities.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide is not fully understood. However, it has been suggested that N-(3,4-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide may inhibit the activity of certain enzymes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(3,4-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide can inhibit the activity of certain enzymes involved in cancer cell growth and survival, such as topoisomerase II and protein kinase C. Additionally, N-(3,4-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,4-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide in lab experiments is its potential as an anticancer agent. Additionally, N-(3,4-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using N-(3,4-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide in lab experiments is that its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on N-(3,4-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that are affected by N-(3,4-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(3,4-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide in vivo, in order to determine its potential as a therapeutic agent for cancer. Additionally, future research could focus on developing derivatives of N-(3,4-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide with improved efficacy and selectivity.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has been studied for its potential as an anticancer agent. In vitro studies have shown that N-(3,4-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide inhibits the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, N-(3,4-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(pyridine-3-carbonylamino)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-21-12-6-5-11(8-13(12)22-2)17-15(23)19-18-14(20)10-4-3-7-16-9-10/h3-9H,1-2H3,(H,18,20)(H2,17,19,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKWCYAQAZYHBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NNC(=O)C2=CN=CC=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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